molecular formula C11H12BrN3O2S B8379237 1-(5-Bromo-6-methoxy-1,3-benzothiazol-2-yl)-3-ethyl-urea

1-(5-Bromo-6-methoxy-1,3-benzothiazol-2-yl)-3-ethyl-urea

Cat. No. B8379237
M. Wt: 330.20 g/mol
InChI Key: IAVLPJBSBVKQNE-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

To a solution of 5-bromo-6-methoxybenzo[d]thiazol-2-amine V (2.0 g, 7.72 mmol) in 1,4-dioxane (20.0 mL) was added ethylisocyanate (3.0 mL, 38.60 mmol) and heated the resulting reaction mixture to 80° C. for 16 h. After the completion of the reaction (TLC monitoring), 1,4-dioxane was distilled off followed by co-distillation with n-hexane (2 times). The residue was then stirred with water at 90° C. for 2 h followed by filtration to obtain the desired product that was further washed with hot water and then dried. The residue was finally washed with ether to obtain the desired product (2.10 g, 83%). 1H NMR (400 MHz, DMSO-d6): δ 1.07 (t, J=7.20 Hz, 3H), 3.17 (quintet, J=6.80 Hz, 2H), 3.86 (s, 3H), 6.65 (br s, 1H), 7.68 (s, 1H), 7.80 (s, 1H) and 10.67 (br s, 1H). MS: 330.08 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]2[S:9][C:8]([NH2:10])=[N:7][C:6]=2[CH:11]=1.[CH2:14]([N:16]=[C:17]=[O:18])[CH3:15]>O1CCOCC1>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]2[S:9][C:8]([NH:10][C:17]([NH:16][CH2:14][CH3:15])=[O:18])=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC2=C(N=C(S2)N)C1)OC
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The residue was then stirred with water at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture to 80° C. for 16 h
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC2=C(N=C(S2)NC(=O)NCC)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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